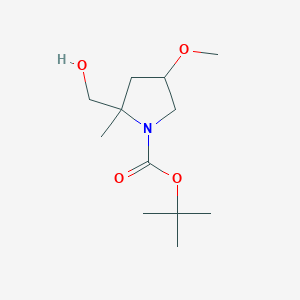
Tert-butyl 2-(hydroxymethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(hydroxymethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H19NO3 . It is a derivative of pyrrolidine, which is a class of compounds that have significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis.
Scientific Research Applications
Synthesis and Intermediates
The synthesis of Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate in producing the natural product Biotin, demonstrates the compound's utility in complex organic synthesis. This process involves steps such as acetonization, Boc protection, and N-methoxy-N-methyl amidation, showcasing the compound's role in the biosynthesis of essential metabolites like fatty acids, sugars, and α-amino acids (Shuanglin Qin et al., 2014).
Material Science
In material science, the synthesis of phenylacetylene dendrimers with tert-butyl esters demonstrates the compound's application in developing water-soluble dendritic macromolecules with a stiff, hydrocarbon interior. This highlights its potential in creating novel materials with specific solubility characteristics and applications in nanotechnology and material chemistry (D. J. Pesak et al., 1997).
Medicinal Chemistry
The compound's derivatives have been pivotal in medicinal chemistry, particularly in synthesizing N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, which are attractive synthons for dipeptidyl peptidase IV inhibitors. This showcases the compound's role in facilitating the development of pharmaceuticals for treating diseases (R. Singh & T. Umemoto, 2011).
Chemical Synthesis
Furthermore, the compound has been used in the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an intermediate in creating biologically active compounds like omisertinib (AZD9291). This illustrates its utility in the rapid development of pharmaceutical intermediates through methods such as acylation, nucleophilic substitution, and reduction (Bingbing Zhao et al., 2017).
Mechanism of Action
Target of Action
Compounds with tert-butyl groups have been studied for their potential use in nmr studies of macromolecular complexes .
Mode of Action
Tert-butyl groups have been used as probes for nmr studies of macromolecular complexes . The 1H NMR signal of a tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .
Biochemical Pathways
The tert-butyl group has been noted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-7-9(16-5)6-12(13,4)8-14/h9,14H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQDFEAZIMHEIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)OC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2754984.png)
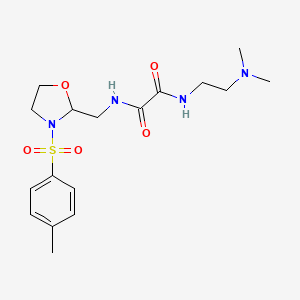
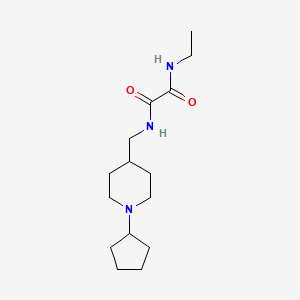
![Methyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2754987.png)
![N-(3-methoxybenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2754988.png)

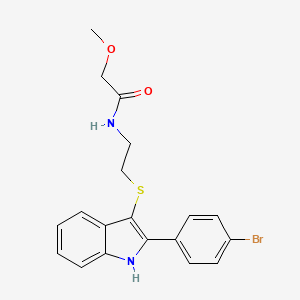
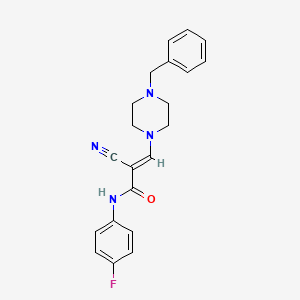
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-ethoxypropyl)oxalamide](/img/structure/B2754996.png)
![4-cyano-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2754999.png)
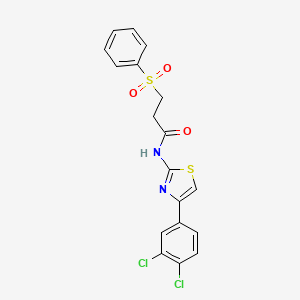
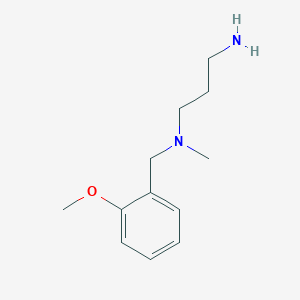
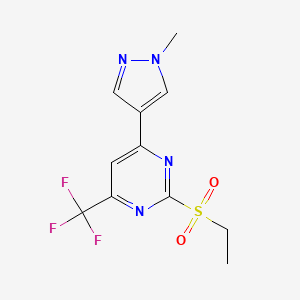
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2755006.png)
